1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Description
1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrimidine core linked to a 4-fluorophenyl group via a urea bridge.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c1-9-6-13-16-7-12(8-20(13)19-9)18-14(21)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWWZNVFYXIWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
Properties
This compound exhibits properties typical of pyrazolo[1,5-a]pyrimidines, including:
- High stability
- Good solubility in organic solvents
- Potential for bioactivity through interaction with various biological targets
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit key kinases involved in tumor progression, including BRAF(V600E) and EGFR. A study highlighted that certain pyrazole derivatives demonstrated potent activity against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .
Anti-inflammatory and Analgesic Effects
Pyrazolo[1,5-a]pyrimidine derivatives are known for their anti-inflammatory effects. Compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. Preliminary studies on related compounds suggest that this compound may exhibit similar anti-inflammatory activity .
Antimicrobial Activity
The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has been documented extensively. Compounds have demonstrated efficacy against various bacterial strains and fungi. For example, studies have shown notable antifungal activity against phytopathogenic fungi . The specific activity of this compound in this regard remains to be fully explored but is promising based on its structural characteristics.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Formation of Pyrazole Ring : Condensation reactions involving hydrazine derivatives.
- Urea Formation : Reaction with isocyanates or carbamates to introduce the urea functionality.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at the phenyl or pyrazole ring can significantly influence potency and selectivity against biological targets. For instance:
- Substitution on the phenyl ring (e.g., fluorination) can enhance binding affinity to target proteins.
- Variations in the urea moiety may affect solubility and metabolic stability .
Case Study 1: Antitumor Efficacy
A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their antitumor activity against melanoma cell lines. The results indicated that compounds with a fluorophenyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts . This suggests that this compound could be a candidate for further development as an antitumor agent.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory diseases, a subset of pyrazolo[1,5-a]pyrimidines was tested for their ability to inhibit TNF-alpha production in macrophages. The findings demonstrated that modifications at the pyrazole ring significantly influenced anti-inflammatory potency. This supports the hypothesis that this compound may also possess similar activities .
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea (CAS 1798678-67-7)
- Structural Differences :
- Substitution: The phenyl group is 3,4-dimethyl instead of 4-fluoro.
- Linker: A propyl spacer separates the urea and pyrazolo-pyrimidine moieties.
- The propyl linker introduces conformational flexibility, which could alter binding kinetics compared to the rigid urea bridge in the target compound .
- Molecular Weight : 337.4 g/mol (vs. ~323 g/mol for the target compound).
(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea Hydrochloride
- Structural Differences: Pyridine Ring: Features a 2-aminoethoxy and 5-chloro substituent. Pyrazolo-Pyrimidine Core: Contains 2-chloro and 7-(1-methoxyethyl) groups. Salt Form: Hydrochloride enhances aqueous solubility.
- Implications: The aminoethoxy group may facilitate interactions with polar residues in target enzymes. Chlorine substituents could improve metabolic stability but increase molecular weight (~480 g/mol) .
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines
- Structural Differences :
- Linker: Amine group replaces the urea bridge.
- Substituent: Pyridin-2-ylmethyl group instead of 2-methylpyrazolo-pyrimidine.
- Implications: Loss of urea’s hydrogen-bonding capacity may reduce binding specificity.
Triazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 3 in )
- Structural Differences :
- Core: Triazolo[1,5-a]pyrimidine instead of pyrazolo[1,5-a]pyrimidine.
- Substituents: Difluoromethylpyridine and dimethyloxazole.
- Implications :
Key Research Findings
- Urea vs. Amine Linkers: Urea-containing compounds exhibit superior binding specificity due to dual hydrogen-bond donor/acceptor properties, as seen in kinase inhibition assays .
- Fluorine Substituents: The 4-fluorophenyl group in the target compound enhances metabolic stability and π-π stacking interactions compared to non-fluorinated analogues .
- Salt Forms : Hydrochloride derivatives (e.g., ) show improved solubility, critical for in vivo efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea, and how are intermediates characterized?
- Methodology : The compound can be synthesized via coupling reactions between pyrazolo[1,5-a]pyrimidine precursors and urea derivatives. For example, pyridine-mediated reflux (5–6 hours) with intermediates like 2-methylpyrazolo[1,5-a]pyrimidin-6-amine, followed by neutralization and crystallization, yields the product . Characterization involves 1H/13C NMR (to confirm substituent positions), IR spectroscopy (to verify urea C=O and N-H stretches), and mass spectrometry (to confirm molecular weight). Elemental analysis (C, H, N) is critical to validate purity (>98%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodology :
- 1H NMR : Look for signals corresponding to the 4-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and pyrazolo[1,5-a]pyrimidine protons (e.g., methyl groups at δ 2.5–3.0 ppm).
- 13C NMR : Identify carbons adjacent to fluorine (deshielded due to electronegativity) and urea carbonyl (δ 155–160 ppm).
- IR : Confirm N-H stretches (~3300 cm⁻¹) and urea carbonyl (~1650 cm⁻¹).
Cross-referencing with literature data from analogous pyrazolo-pyrimidine derivatives is essential .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound to improve yield or regioselectivity?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. For example, ICReDD’s approach combines reaction path searches with experimental feedback loops to prioritize conditions that minimize side reactions . Molecular docking can predict steric/electronic effects of substituents (e.g., 4-fluorophenyl vs. chlorophenyl analogs) on reactivity .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazolo-pyrimidine derivatives?
- Methodology :
- Systematic variation : Test the compound under standardized assay conditions (e.g., pH 6.5 ammonium acetate buffer as in ) to eliminate confounding variables .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.
- Structural analogs : Synthesize derivatives (e.g., replacing fluorine with chlorine) to isolate electronic effects on activity .
Q. How can reactor design and process control improve scalability for this compound’s synthesis?
- Methodology :
- Reactor type : Continuous flow reactors reduce side reactions by maintaining precise temperature control during reflux steps .
- Separation technologies : Membrane filtration (e.g., nanofiltration) can isolate intermediates more efficiently than traditional crystallization .
- Process simulation : Software tools (e.g., Aspen Plus) model solvent recovery and energy consumption for cost-effective scaling .
Q. What advanced techniques validate the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to extreme pH (e.g., 1M HCl/NaOH) and analyze degradation products via LC-MS/MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and identify stable polymorphs .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .
Data Management and Experimental Design
Q. How can chemical software tools enhance experimental design for derivative synthesis?
- Methodology :
- Virtual screening : Tools like Schrödinger’s Maestro predict solubility and synthetic accessibility of derivatives before lab work .
- Data security : Blockchain-based platforms ensure traceability and integrity of spectral/assay data .
Q. What methodologies address discrepancies in elemental analysis vs. spectroscopic data?
- Methodology :
- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular formula (e.g., C vs. Cl isotopes).
- Heteronuclear correlation NMR (HSQC/HMBC) : Assign overlapping signals to confirm connectivity.
- X-ray crystallography : Resolve absolute configuration if crystal structures are available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
